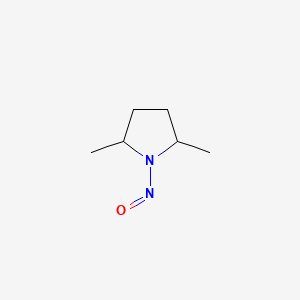
3-hydroxy-4-methyloxolan-2-one, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-methyloxolan-2-one, a mixture of diastereomers, is an organic compound with the molecular formula C5H8O3. This compound is characterized by the presence of a hydroxyl group and a methyl group attached to an oxolanone ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-methylbutanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the oxolanone ring.
Another synthetic route involves the reduction of 3-hydroxy-4-methyl-2-oxobutanoic acid using a reducing agent like sodium borohydride. This method provides a more controlled environment for the formation of the desired product and can be performed under milder conditions compared to the cyclization method.
Industrial Production Methods
In an industrial setting, the production of 3-hydroxy-4-methyloxolan-2-one may involve continuous flow processes to ensure consistent quality and yield. Large-scale synthesis often utilizes automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
3-hydroxy-4-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-4-methyloxolan-2-one.
Reduction: The compound can be reduced to form 3-hydroxy-4-methyloxolane, where the oxolanone ring is converted to an oxolane ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: 3-oxo-4-methyloxolan-2-one
Reduction: 3-hydroxy-4-methyloxolane
Substitution: Various halogenated or alkylated derivatives depending on the substituent introduced.
科学研究应用
3-hydroxy-4-methyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation processes.
Medicine: Research into its potential as a building block for pharmaceuticals is ongoing. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and resins, where its functional groups can participate in polymerization reactions to create materials with desirable properties.
作用机制
The mechanism of action of 3-hydroxy-4-methyloxolan-2-one depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes that catalyze hydroxylation or oxidation reactions. The compound’s hydroxyl group can form hydrogen bonds with active site residues, facilitating its conversion to other products. In industrial applications, its reactivity with other monomers or catalysts can drive polymerization processes.
相似化合物的比较
3-hydroxy-4-methyloxolan-2-one can be compared with other similar compounds, such as:
3-hydroxy-4-methylpentanoic acid: This compound has a similar structure but lacks the oxolanone ring, which affects its reactivity and applications.
4-hydroxy-2-methylbutanoic acid: This precursor to 3-hydroxy-4-methyloxolan-2-one has different chemical properties due to the absence of the cyclic structure.
3-hydroxy-4-methyloxolane: The reduced form of 3-hydroxy-4-methyloxolan-2-one, which has different physical properties and reactivity due to the absence of the carbonyl group.
The uniqueness of 3-hydroxy-4-methyloxolan-2-one lies in its combination of a hydroxyl group, a methyl group, and an oxolanone ring, which together confer distinct chemical properties and reactivity patterns.
属性
CAS 编号 |
4386-18-9 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC 名称 |
3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-8-5(7)4(3)6/h3-4,6H,2H2,1H3 |
InChI 键 |
GFPAFTLIWBGZMF-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(=O)C1O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



